8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of benzopyran, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-bromo-6-methyl-2H-1-benzopyran-4-one, while reduction could produce 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Scientific Research Applications
8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored for drug development. It serves as a lead compound for designing new therapeutic agents.
Industry: In the industrial sector, it is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester: This compound has a similar core structure but differs in the substituents, leading to different chemical and biological properties.
1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another derivative with distinct substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific bromine and methyl substitutions, which confer unique reactivity and potential biological activities.
Properties
IUPAC Name |
8-bromo-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVBNRUWGNFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.